

Thalrugosidine: A Review of its History, Chemistry, and Biological Activities

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Compound of Interest

Compound Name: *Thalrugosidine*

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Abstract

Thalrugosidine is a naturally occurring bisbenzylisoquinoline alkaloid first identified in the mid-20th century. This document provides a comprehensive technical review of the existing literature on **thalrugosidine**, with a focus on its discovery, chemical properties, and reported biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development. This guide summarizes the historical context of its isolation, its structural characteristics, and early findings on its antimicrobial and potential hypotensive properties, while also highlighting areas where further research is needed.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. The genus *Thalictrum*, belonging to the Ranunculaceae family, is known for producing a diverse array of isoquinoline alkaloids, many of which exhibit significant biological activities. Among these is **thalrugosidine**, a bisbenzylisoquinoline alkaloid that has been the subject of phytochemical and preliminary biological investigations. This review consolidates the available scientific literature on **thalrugosidine**, presenting its history, chemical data, and the initial explorations into its pharmacological potential.

History and Isolation

Thalrugosidine was first isolated in 1972 by Mitscher and colleagues from the roots of *Thalictrum rugosum*, a plant species native to North America.^[1] This discovery was part of a

broader investigation into the antimicrobial agents present in higher plants. Subsequent phytochemical studies have also identified **thالررررررررررر** in other *Thalictrum* species, including *Thalictrum alpinum* and *Thalictrum foliolosum*.^[2] The structural elucidation of **thالررررررررررر** revealed it to be a bisbenzylisoquinoline alkaloid, a class of compounds characterized by two benzylisoquinoline units linked together. A significant chemical relationship was established when it was found that the methylation of **thالررررررررررر** yields thالidasine, another known alkaloid from the same plant family.^[1]

Chemical Properties

The chemical properties of **thالررررررررررر** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₃₈ H ₄₂ N ₂ O ₇	PubChem
Molecular Weight	638.7 g/mol	PubChem
IUPAC Name	(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxo-15,30-diazaheptacyclo[22.6.2.2 ^{3,6} .1 ^{8,12} .1 ^{14,18} .0 ^{27,31} .0 ^{22,33}]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol	PubChem
CAS Number	33954-34-6	PubChem
Class	Bisbenzylisoquinoline Alkaloid	N/A

Biological Activities

The primary biological activity reported for **thالررررررررررر** is its antimicrobial effect. While other biological activities have been suggested for related compounds, the specific investigation of **thالررررررررررر** has been limited.

Antimicrobial Activity

In their pioneering 1972 study, Mitscher et al. reported that **thالرugosidine** exhibited antimicrobial properties.[1] The specific quantitative data, such as the Minimum Inhibitory Concentration (MIC) values from this original publication, are not readily available in recently accessible literature. However, the study laid the groundwork for understanding the potential of this compound as an antibacterial agent. Further studies by Wu and colleagues in 1976 on other alkaloids from *Thalictrum rugosum* also highlighted the antimicrobial potential within this class of compounds.

Hypotensive Activity

While direct studies on the hypotensive effects of **thالرugosidine** are scarce, research conducted by Wu et al. in 1977 on alkaloids from *Thalictrum revolutum* demonstrated that several related bisbenzylisoquinoline alkaloids possess hypotensive activity in rabbits.[3] Given the structural similarity of **thالرugosidine** to these compounds, it is plausible that it may also exhibit similar pharmacological effects, though this remains to be experimentally verified.

Antileishmanial Activity

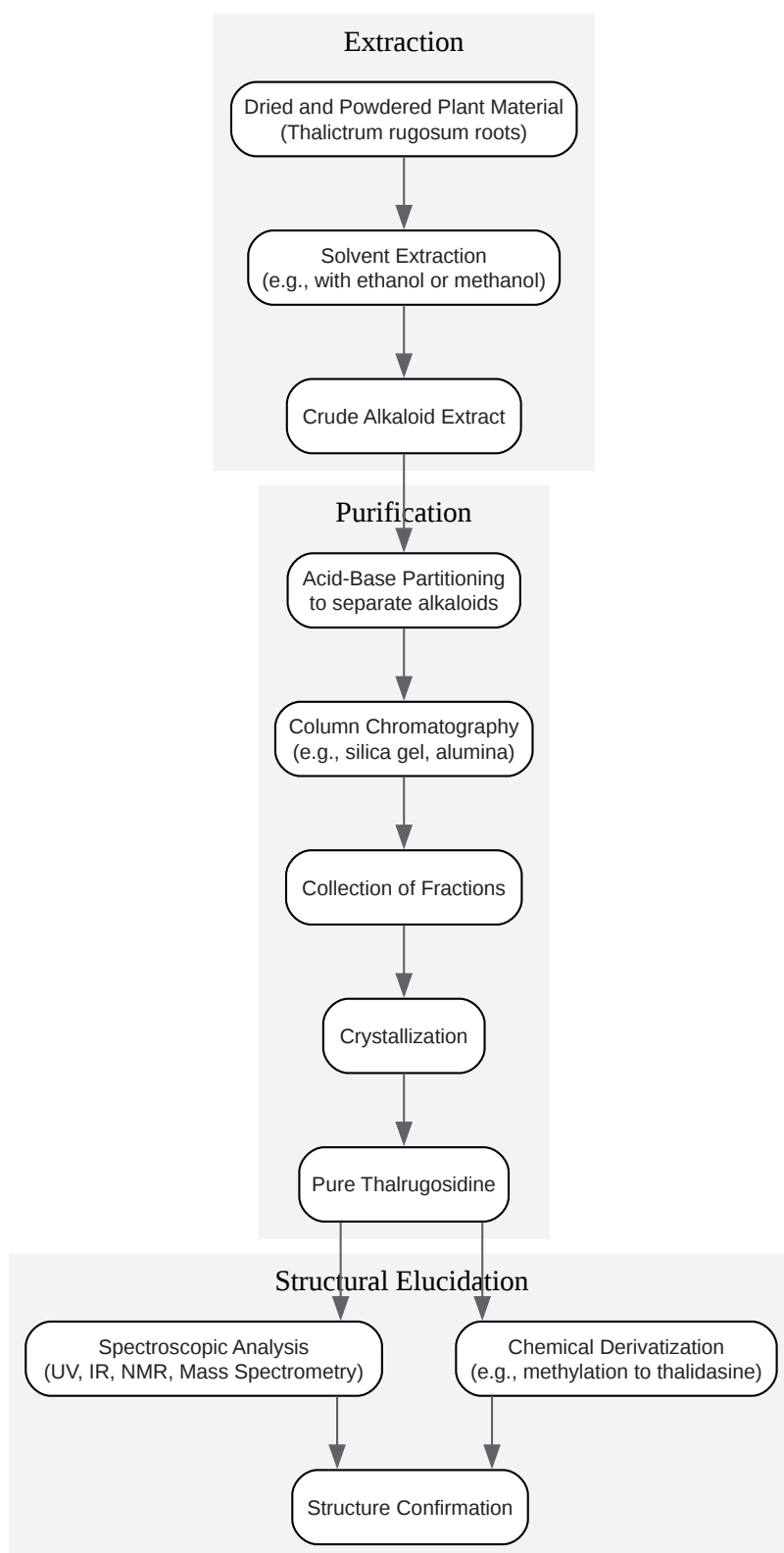
More recent research has indicated that a related compound, N-desmethyl**thالرugosidine**, isolated from *Thalictrum alpinum*, demonstrates antileishmanial activity against *Leishmania donovani* promastigotes.[4] This finding suggests that derivatives of **thالرugosidine** could be a promising avenue for the development of new antiparasitic drugs. Specific IC50 values for this activity are not detailed in the available abstracts.

Experimental Protocols

Detailed experimental protocols from the original publications are not fully available in contemporary databases. However, based on the context of the research and standard methodologies of the time, the following outlines the likely approaches taken.

Isolation of Thالرugosidine

The isolation of **thالرugosidine** from *Thalictrum rugosum* would have likely followed a standard natural product extraction and purification workflow.

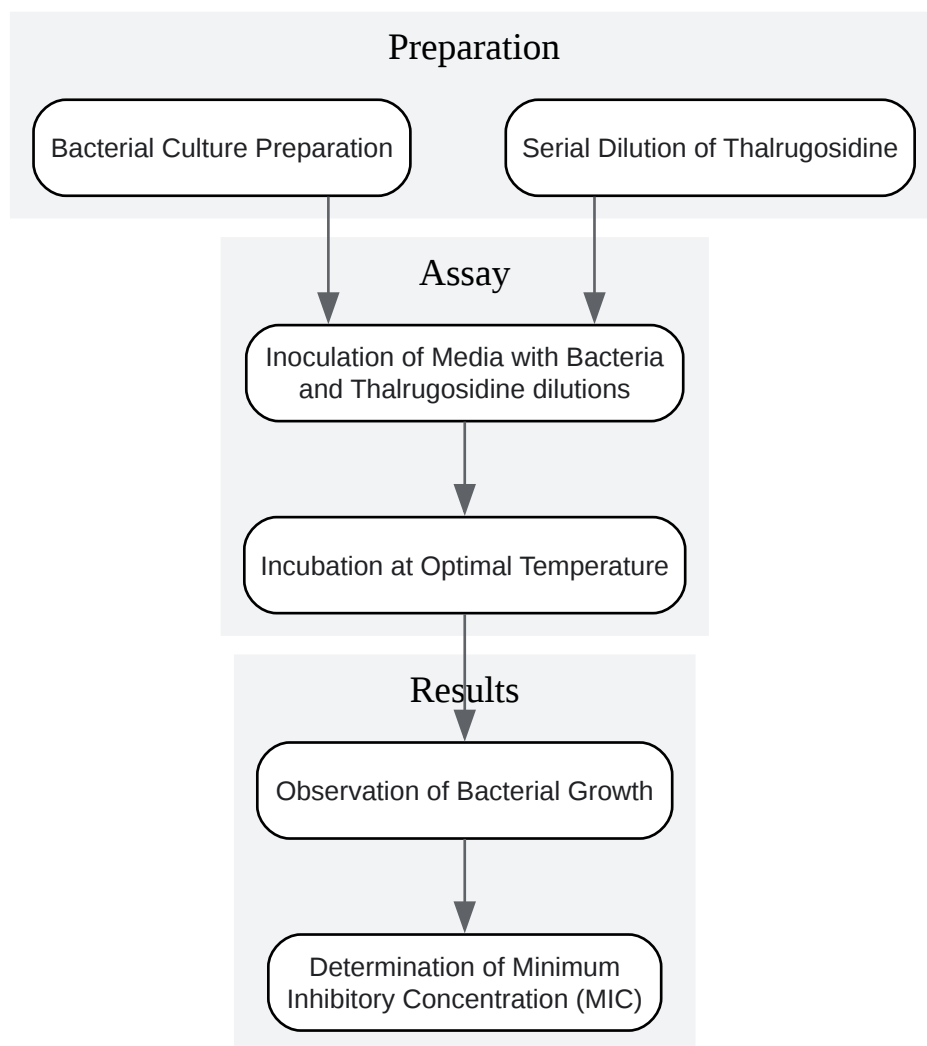


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Figure 1. Probable workflow for the isolation and characterization of **thalrugosidine**.

Antimicrobial Activity Assay

The antimicrobial activity of **thalrugosidine** was likely assessed using a standard agar diffusion or broth dilution method to determine the Minimum Inhibitory Concentration (MIC).



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Figure 2. Generalized workflow for an antimicrobial susceptibility test.

Signaling Pathways and Mechanism of Action

The mechanism of action and the specific signaling pathways affected by **thalrugosidine** have not been elucidated in the available literature. For bisbenzylisoquinoline alkaloids in general, a variety of mechanisms have been proposed for their biological effects, including intercalation

with DNA, inhibition of enzymes such as topoisomerases, and interaction with various receptors and ion channels. However, without specific studies on **thالرugosidine**, any depiction of a signaling pathway would be purely speculative. Further research is required to understand how **thالرugosidine** exerts its antimicrobial and any other potential biological effects at the molecular level.

Conclusion and Future Directions

Thالرugosidine is a bisbenzylisoquinoline alkaloid with a history rooted in the exploration of natural products for antimicrobial agents. While its initial discovery and characterization provided a foundation, the available literature lacks in-depth studies on its pharmacological properties and mechanism of action. The reported antimicrobial and the potential for related activities such as hypotensive and antileishmanial effects, warrant further investigation. Future research should focus on:

- Re-isolation and full spectroscopic characterization of **thالرugosidine** to confirm its structure using modern techniques.
- Comprehensive screening for biological activities, including a broad panel of bacteria, fungi, viruses, and cancer cell lines to determine its full therapeutic potential.
- Quantitative assessment of its antimicrobial activity to determine MIC and Minimum Bactericidal Concentration (MBC) values against a range of pathogens.
- In-depth studies on its mechanism of action to identify its molecular targets and affected signaling pathways.
- Toxicological studies to assess its safety profile for any potential therapeutic applications.

A renewed focus on **thالرugosidine** and other alkaloids from *Thalictrum* species could lead to the discovery of novel lead compounds for the development of new drugs.

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